[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone
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Overview
Description
5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone is a complex organic compound with a unique structure that combines a thienopyrimidine core with a piperidine ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thienopyrimidine core, the introduction of the piperidine ring, and the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone may be explored as a lead compound for the development of new drugs. Its structural features could be optimized to enhance potency, selectivity, and pharmacokinetic properties.
Industry
In industry, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives and piperidine-containing molecules. Examples include:
- Thieno[2,3-d]pyrimidine derivatives with different substituents.
- Piperidine-based compounds with various functional groups.
Uniqueness
The uniqueness of 5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-ylmethanone lies in its specific combination of structural features. The presence of the thienopyrimidine core, piperidine ring, and methoxyphenyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H35N3O2S |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H35N3O2S/c1-16-17(2)31-23-21(16)14-27(19-12-24(3,4)26-25(5,6)13-19)15-28(23)22(29)18-8-10-20(30-7)11-9-18/h8-11,19,26H,12-15H2,1-7H3 |
InChI Key |
BLXYYXXGPIGFTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1CN(CN2C(=O)C3=CC=C(C=C3)OC)C4CC(NC(C4)(C)C)(C)C)C |
Origin of Product |
United States |
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